
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as GSK2334470 and is a potent inhibitor of the protein kinase B (PKB) enzyme. PKB is a key regulator of various cellular processes, including cell growth, survival, and metabolism, and its inhibition can have significant implications in the treatment of various diseases.
作用機序
The mechanism of action of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of PKB. PKB is a key regulator of various cellular processes, including cell growth, survival, and metabolism, and its inhibition can have significant implications in the treatment of various diseases. This compound achieves its inhibitory effects by binding to the ATP-binding site of PKB and preventing its activation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide are largely dependent on its inhibitory effects on PKB. PKB is a key regulator of various cellular processes, and its inhibition can have significant implications in the treatment of various diseases. This compound has been shown to have potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes.
実験室実験の利点と制限
The advantages of using 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments include its potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. Additionally, this compound has been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. However, the limitations of using this compound in lab experiments include its complex synthesis process, which requires expertise in organic chemistry, and its potential toxicity, which requires careful handling.
将来の方向性
The potential future directions for the use of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research are vast. This compound has already been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases. However, future studies can investigate the potential applications of this compound in other diseases and cellular processes. Additionally, future studies can investigate the potential use of this compound as a therapeutic agent in the treatment of various diseases.
合成法
The synthesis of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The synthesis begins with the reaction of 4-chlorobenzaldehyde with isoquinoline in the presence of a base to form 4-chloroisoquinoline. This intermediate is then reacted with pyrrolidine and chlorosulfonyl isocyanate to form 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide.
科学的研究の応用
The potential applications of 4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide in scientific research are vast. This compound has been shown to have potent inhibitory effects on PKB, which makes it a valuable tool for studying the role of PKB in various cellular processes. Additionally, this compound has been used in various studies to investigate the role of PKB in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
4-chloro-N-isoquinolin-5-yl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c21-17-7-6-14(12-19(17)28(26,27)24-10-1-2-11-24)20(25)23-18-5-3-4-15-13-22-9-8-16(15)18/h3-9,12-13H,1-2,10-11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALFMQGLJWKSRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(isoquinolin-5-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

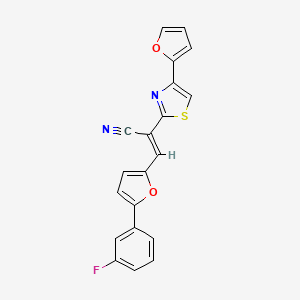
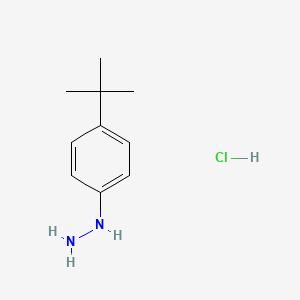
![4-[2-(3-Oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2855162.png)
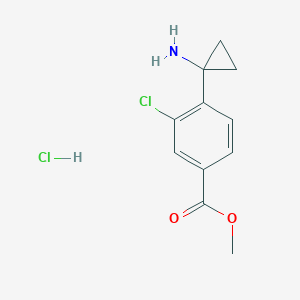
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/no-structure.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B2855171.png)
![5-Isopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2855172.png)
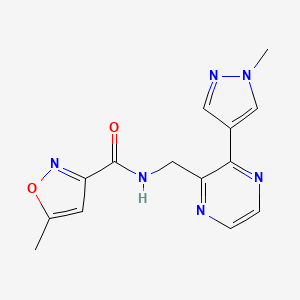
![N-[1-(2-Methoxy-5-methylphenyl)-3-methylbutan-2-yl]prop-2-enamide](/img/structure/B2855174.png)
![Ethyl 4-((4-(naphtho[1,2-d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2855175.png)

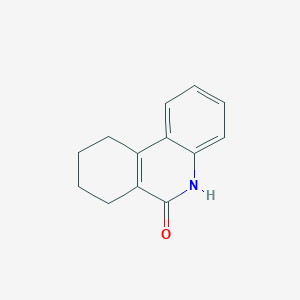
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-((4-methoxyphenyl)thio)propanamide](/img/structure/B2855179.png)
![methyl 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2855180.png)